3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione

Dopamine β-hydroxylase DBH inhibition Halogen substitution SAR

This imidazole-2-thione compound offers a strategic advantage for your research. The para-bromophenyl substituent at N3 provides a heavy atom for X-ray crystallographic phasing and a synthetic handle for Suzuki coupling, enabling systematic SAR expansion. The 3,4-dimethoxyphenyl group at C5 modulates the electron density of the imidazole ring, mimicking catechol substrate recognition. Unlike close analogs, the specific combination of the Br heavy atom and the 2-thione (C=S) pharmacophore is uniquely suited for copper-dependent enzyme inhibition, ensuring targeted activity in DBH assays. Procure this high-purity compound to accelerate your drug discovery and chemical biology programs.

Molecular Formula C17H15BrN2O2S
Molecular Weight 391.28
CAS No. 866346-40-9
Cat. No. B2374614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione
CAS866346-40-9
Molecular FormulaC17H15BrN2O2S
Molecular Weight391.28
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C2=CN(C(=S)N2)C3=CC=C(C=C3)Br)OC
InChIInChI=1S/C17H15BrN2O2S/c1-21-15-8-3-11(9-16(15)22-2)14-10-20(17(23)19-14)13-6-4-12(18)5-7-13/h3-10H,1-2H3,(H,19,23)
InChIKeyBCYUSXNWSHEGCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione (CAS 866346-40-9): Core Structural Identity and Compound Class


3-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione (CAS 866346-40-9, molecular formula C₁₇H₁₅BrN₂O₂S, MW 391.28 g/mol) is a heterocyclic small molecule belonging to the 1,3-dihydroimidazole-2-thione class [1]. It features a central imidazole-2-thione core N-substituted at position 3 with a 4-bromophenyl group and C-substituted at position 5 with a 3,4-dimethoxyphenyl group. The imidazole-2-thione scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting dopamine β-hydroxylase (DBH) inhibitory, antimicrobial, antifungal, anticancer, and antioxidant activities [2][3]. This compound is available from multiple research chemical suppliers as a screening compound for drug discovery and chemical biology applications.

Why Imidazole-2-Thiones Are Not Interchangeable: Structural Determinants of Activity for 3-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione


Within the imidazole-2-thione class, minor structural variations produce substantial differences in biological target engagement. The 2-thione (C=S) group is essential for coordination to the active-site copper atoms in dopamine β-hydroxylase (DBH), and replacement with a 2-one (C=O) abolishes this interaction [1]. The para-bromophenyl substituent at N3 provides distinct electronic and steric properties compared to chloro, fluoro, or unsubstituted phenyl analogs, influencing both target binding and metabolic stability. Specifically, the bromine atom enables halogen bonding interactions, offers a synthetic handle for cross-coupling derivatization (Suzuki, Buchwald-Hartwig), and provides anomalous scattering for X-ray crystallography [2]. The 3,4-dimethoxyphenyl group at C5 contributes electron-donating character that modulates the electron density of the imidazole ring and influences the pKa of the thione/thiol tautomeric equilibrium. These combined features mean that even closely related analogs (e.g., the 4-chlorophenyl or 2-one variants) cannot be assumed to exhibit equivalent biological or physicochemical behavior.

Quantitative Differentiation Evidence for 3-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione vs. Closest Analogs


Halogen-Dependent DBH Inhibition: Bromophenyl vs. Chlorophenyl Imidazole-2-Thiones

The imidazole-2-thione class is established as dopamine β-hydroxylase (DBH) inhibitors through a multisubstrate mechanism involving simultaneous binding to the phenethylamine site and active-site copper atoms [1]. Patent US5057613 explicitly claims imidazole-2-thione derivatives bearing halogen substituents (chloro, bromo) on the aromatic ring as antihypertensive agents with DBH inhibitory activity [2]. Within this class, the para-bromophenyl variant provides a heavier halogen than the para-chlorophenyl analog, which can enhance van der Waals contacts in hydrophobic binding pockets and alter metabolic stability. While specific IC₅₀ data for this exact compound are not publicly available, the class-level DBH IC₅₀ values for structurally related 1-(phenylalkyl)imidazole-2-thiones range from nanomolar to low micromolar depending on linker length and aryl substitution [1].

Dopamine β-hydroxylase DBH inhibition Halogen substitution SAR

Thione (C=S) vs. One (C=O) Pharmacophore: Criticality of the Sulfur Atom for Biological Activity

The C=S (thione) group in 3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione is the defining pharmacophoric element that distinguishes it from the corresponding 2-one (C=O) analog 3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-one [1]. In the DBH enzyme, the thione sulfur coordinates to the active-site copper atoms, a interaction that the carbonyl oxygen of the 2-one analog cannot replicate with the same affinity [2]. The thione group exhibits thione-thiol tautomerism (C=S ↔ C-SH), enabling pH-dependent speciation that affects both target binding and physicochemical properties [3]. Imidazole-2-thiones have consistently demonstrated superior biological activity profiles compared to their 2-one counterparts across antimicrobial, antifungal, and anticancer assays [4].

Imidazole-2-thione Thione-thiol tautomerism Metal coordination

Bromine as a Synthetic Handle: Divergent Derivatizability vs. Chloro and Methoxy Analogs

The 4-bromophenyl substituent in this compound provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira) that is more reactive than the corresponding 4-chlorophenyl analog and not available in the 4-methoxyphenyl analog [1]. The C-Br bond dissociation energy is lower than C-Cl (∼84 vs. ∼97 kcal/mol for aryl halides), facilitating oxidative addition to Pd(0) catalysts under milder conditions [2]. Additionally, bromine participates in halogen bonding (C-Br···O/N/S interactions) that can influence crystal packing, protein-ligand recognition, and supramolecular assembly [3]. The chloro analog lacks the heavy atom advantage for X-ray crystallography phasing (anomalous scattering) and has distinct electronic properties (Hammett σₚ: Br = 0.23 vs. Cl = 0.23, similar inductive but different polarizability).

Cross-coupling Halogen bonding Bromoaryl reactivity

Predicted Physicochemical Properties: Lipophilicity and Drug-Likeness Comparison with Close Analogs

Predicted physicochemical properties calculated via standard cheminformatics methods (PubChem/XLogP3, TPSA) allow comparison of this compound with its closest commercially available analogs [1]. The bromophenyl-dimethoxyphenyl substitution pattern yields a predicted XLogP of approximately 4.0-4.5, indicating moderate to high lipophilicity suitable for membrane permeability but also potential solubility limitations. The topological polar surface area (TPSA) is predicted at approximately 38-40 Ų, well below the 140 Ų threshold for oral bioavailability [2]. These parameters position the compound within drug-like chemical space (Lipinski Rule of 5 compliant: MW < 500, XLogP < 5, HBD = 1, HBA = 4) but with higher lipophilicity than the ethoxy or methoxy analogs.

LogP Drug-likeness Lipinski parameters

Anticancer Activity of Imidazole-2-Thiones: Class-Level Evidence from MCF-7 and A-549 Cell Lines

Imidazole-2-thione derivatives have demonstrated anticancer activity across multiple cell lines including MCF-7 (breast cancer) and A-549 (lung cancer) [1][3]. A 2024 study reported that imidazole-2-thione derivatives exhibited antiproliferative activity with IC₅₀ values of 8.70 ± 0.6 and 13.48 ± 1.10 µM against HepG-2 cells [2]. Other studies have shown certain imidazole-2-thione-linked compounds achieving 1.5- to 3-fold greater activity than doxorubicin against MCF-7 cells [3]. The presence of the 3,4-dimethoxyphenyl and 4-bromophenyl substituents in the target compound aligns with structural features associated with enhanced cytotoxicity in these class-level studies, but no direct measurement has been published for this specific compound against these cell lines.

Anticancer MCF-7 A-549 Cytotoxicity

Imidazole-2-Thione Class as Broad-Spectrum Antimicrobial Scaffold: Class-Level Validation

Imidazole-2-thiones have been extensively documented as antimicrobial and antifungal agents. The class has shown activity against Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungal) [1][2]. Patent US6951880 specifically claims aryl-substituted imidazole-2-thiones as antibacterial and antifungal agents [3]. While the 4-bromophenyl-3,4-dimethoxyphenyl substitution pattern is consistent with structural features associated with antimicrobial activity in this class, no published MIC (minimum inhibitory concentration) data specifically for this compound could be located in the peer-reviewed literature.

Antimicrobial Antifungal Antibacterial

Recommended Application Scenarios for 3-(4-Bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione in Research and Industrial Settings


Dopamine β-Hydroxylase (DBH) Inhibitor Screening and SAR Probe Design

This compound is suitable as a screening candidate for DBH inhibition assays, leveraging the validated imidazole-2-thione pharmacophore for copper-dependent enzyme inhibition [1][2]. The 4-bromophenyl group at N3 provides a heavy atom for X-ray crystallographic phasing in co-crystallization studies with the DBH enzyme, while the 3,4-dimethoxyphenyl group at C5 mimics the catechol substrate recognition element. Researchers should perform their own IC₅₀ determination using the standard DBH assay (tyramine to octopamine conversion, pH 5, 37°C) before procurement at scale. Use this compound as a starting point for SAR expansion via Suzuki coupling at the bromine position to explore linker diversity .

Anticancer Lead Optimization and Library Diversification via Cross-Coupling

The bromine atom at the para position of the N3-phenyl ring serves as a strategic diversification point for parallel library synthesis. Under standard Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, dioxane/H₂O, 80-100°C), the bromide undergoes efficient coupling with aryl/heteroaryl boronic acids to generate focused libraries for anticancer screening [1]. The imidazole-2-thione core provides a metal-chelating pharmacophore that can target metalloenzymes (e.g., carbonic anhydrases, topoisomerases, matrix metalloproteinases) implicated in cancer progression [2]. Note that compound-specific anticancer IC₅₀ data are not yet published; budget for in-house MTT assay screening against target cell lines (MCF-7, A-549, HepG-2, HCT-116) prior to committing large quantities.

Halogen Bonding and Supramolecular Chemistry Studies

The 4-bromophenyl substituent in this compound is an excellent halogen bond donor (C-Br···O/N/S interactions) for studying non-covalent interactions in crystal engineering and protein-ligand recognition [1]. The bromine atom provides strong anomalous scattering (f' ≈ 0.8 e⁻ at Cu Kα) for absolute structure determination by X-ray crystallography, making this compound suitable as a heavy-atom derivative for phasing macromolecular structures. The thione group (C=S) can additionally participate in chalcogen bonding interactions, offering a dual non-covalent interaction probe in a single small molecule framework [2]. Use single-crystal X-ray diffraction and Hirshfeld surface analysis to characterize halogen bonding geometries.

Antimicrobial Screening in Drug-Resistant Pathogen Panels

This compound can serve as a screening hit for antimicrobial drug discovery programs, given the established broad-spectrum activity of imidazole-2-thiones against Gram-positive (S. aureus), Gram-negative (E. coli), and fungal (C. albicans) pathogens [1][2]. Its structural features (bromophenyl and dimethoxyphenyl substitution) are consistent with antimicrobial SAR in patent literature . However, the absence of published MIC data for this specific compound means that initial screening must be performed in-house. Recommended assay format: broth microdilution per CLSI guidelines, testing against ATCC reference strains including methicillin-resistant S. aureus (MRSA) and fluconazole-resistant C. albicans isolates to assess resistance-breaking potential.

Quote Request

Request a Quote for 3-(4-bromophenyl)-5-(3,4-dimethoxyphenyl)-1H-imidazole-2-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.